4-Amino-7-bromo-8-fluorochroman-4-carboxylic acid
Description
Properties
Molecular Formula |
C10H9BrFNO3 |
|---|---|
Molecular Weight |
290.09 g/mol |
IUPAC Name |
4-amino-7-bromo-8-fluoro-2,3-dihydrochromene-4-carboxylic acid |
InChI |
InChI=1S/C10H9BrFNO3/c11-6-2-1-5-8(7(6)12)16-4-3-10(5,13)9(14)15/h1-2H,3-4,13H2,(H,14,15) |
InChI Key |
DIEXBFOMOSQQIG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1(C(=O)O)N)C=CC(=C2F)Br |
Origin of Product |
United States |
Preparation Methods
Hydrogenation-Cyclization Strategy
A primary method involves hydrogenation and cyclization steps starting from substituted chromene precursors. As detailed in EP4143187B1 and AU2021265322A1 , the synthesis begins with 7-bromo-4-((S)-1,1-dimethylethylsulfinamido)-8-fluorochroman-4-carboxylic acid (Step 4A). Hydrolysis under acidic conditions (e.g., hydrochloric acid) removes the sulfinamide protecting group, yielding the target compound. Key steps include:
Friedel-Crafts Cyclization
CN102408402A and CN104072470A describe Friedel-Crafts acylation to construct the chroman backbone. For example:
- Intermediate Formation : Para-fluorophenol reacts with activated acyl derivatives (e.g., acyl chlorides) in the presence of Lewis acids (AlCl₃).
- Cyclization : Intramolecular S$$_N$$2 substitution under basic conditions forms the chroman ring.
- Reduction : Pd/C-catalyzed hydrogenation introduces the amino group while reducing ketone intermediates.
Stepwise Synthesis Analysis
Starting Materials and Intermediates
Functionalization and Protection
- Amino Group Introduction :
- Carboxylic Acid Formation : Acidic hydrolysis of esters (e.g., ethyl or methyl esters) with HCl or H₂SO₄.
Comparative Data on Reaction Conditions
Challenges and Optimizations
- Regioselectivity : Bromine and fluorine substituents require precise positioning. Electrophilic aromatic substitution (e.g., bromination) often necessitates directing groups.
- Stereochemical Control : Chiral auxiliaries (e.g., tert-butyl sulfinamide) prevent racemization during amino group introduction.
- Purification : Column chromatography (SiO₂, hexane/EtOAc) or recrystallization (ethanol/water) achieves high purity.
Industrial-Scale Adaptations
- Cost Efficiency : Replacing Pd/C with nickel catalysts reduces costs but may lower yields.
- Continuous Flow Systems : Automated reactors improve reproducibility in cyclization and hydrogenation steps.
Emerging Methodologies
Chemical Reactions Analysis
4-Amino-7-bromo-8-fluorochroman-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Amino-7-bromo-8-fluorochroman-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Amino-7-bromo-8-fluorochroman-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino, bromo, and fluoro groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. These interactions can modulate the activity of enzymes, alter signal transduction pathways, or affect the stability and function of proteins .
Comparison with Similar Compounds
4-Amino-7-bromo-8-fluorochroman-4-carboxylic acid can be compared with other similar compounds, such as:
4-Amino-7-bromo-8-chlorochroman-4-carboxylic acid: Similar structure but with a chlorine substituent instead of fluorine.
4-Amino-7-bromo-8-methylchroman-4-carboxylic acid: Similar structure but with a methyl group instead of fluorine.
4-Amino-7-bromo-8-hydroxychroman-4-carboxylic acid: Similar structure but with a hydroxyl group instead of fluorine
The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties compared to its analogs.
Biological Activity
4-Amino-7-bromo-8-fluorochroman-4-carboxylic acid is a compound of significant interest due to its potential biological activity, particularly as an inhibitor of hypoxia-inducible factor 2-alpha (HIF2α). This section will explore its biological activity, mechanisms, and implications for therapeutic applications, supported by relevant data tables and research findings.
Overview of HIF2α and Its Role in Disease
HIF2α is a transcription factor that plays a crucial role in cellular responses to hypoxia, regulating genes involved in angiogenesis, metabolism, and erythropoiesis. Overexpression of HIF2α has been linked to various cancers, including renal cell carcinoma (RCC) and glioblastoma. Inhibition of HIF2α is therefore considered a promising therapeutic strategy for these malignancies.
The biological activity of this compound primarily involves its role as a HIF2α inhibitor. The compound modulates the expression of genes associated with critical physiological functions under hypoxic conditions. Research indicates that it can suppress tumor growth in models with VHL gene mutations, which often lead to HIF2α accumulation.
Key Findings:
- Inhibition of Tumor Growth : Studies demonstrate that downregulation of HIF2α using this compound can significantly reduce tumor growth in VHL-deficient xenograft models .
- Selective Targeting : The compound exhibits selectivity for HIF2α over other HIF isoforms, making it a potential candidate for targeted cancer therapies .
Table 1: Biological Activity Summary
| Study | Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Kondo et al., 2002 | VHL-deficient RCC xenografts | N/A | Tumor growth inhibition via HIF2α downregulation |
| Cho et al., 2016 | MCF-7 breast cancer cells | 168.78 | Induction of apoptosis and cell cycle arrest |
| Semenza, 2011 | Various cancer models | N/A | Modulation of gene expression related to hypoxia |
Case Studies
- Kondo et al. (2002) : This study demonstrated the efficacy of this compound in inhibiting tumor growth in VHL-deficient renal cell carcinoma models. The results showed a marked reduction in tumor size when treated with the compound, supporting its role as a potent HIF2α inhibitor.
- Cho et al. (2016) : In this research involving MCF-7 breast cancer cells, the compound exhibited an IC50 value of 168.78 µM, indicating its effectiveness in inducing apoptosis and arresting the cell cycle at the G1 phase. Flow cytometry analysis revealed a significant increase in G1 phase cells post-treatment.
Implications for Cancer Therapy
The ability of this compound to selectively inhibit HIF2α presents an opportunity for developing targeted therapies for cancers characterized by HIF2α overexpression. Given the association between hypoxia and poor prognosis in cancer patients, this compound could be pivotal in enhancing treatment outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
